molecular formula C8H9BrN2O B6166527 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine CAS No. 1003023-56-0

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine

Cat. No.: B6166527
CAS No.: 1003023-56-0
M. Wt: 229.1
InChI Key:
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Description

7-Bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is a heterocyclic compound that features a bromine atom attached to a pyrido-oxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated pyridine derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of oxazepine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrido-oxazepine derivatives.

    Substitution: Formation of various substituted pyrido-oxazepine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

  • 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
  • 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Comparison: 7-Bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is unique due to its specific ring structure and the position of the bromine atom. This structural uniqueness can lead to different reactivity and biological activity compared to similar compounds. For instance, the presence of the bromine atom at a specific position can influence the compound’s ability to interact with biological targets or undergo specific chemical reactions.

Properties

CAS No.

1003023-56-0

Molecular Formula

C8H9BrN2O

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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